molecular formula C11H22N2O3 B12925433 (S)-tert-butyl 2-(morpholin-2-yl)ethylcarbamate

(S)-tert-butyl 2-(morpholin-2-yl)ethylcarbamate

Cat. No.: B12925433
M. Wt: 230.30 g/mol
InChI Key: JXZNAZXFHKPBMP-SECBINFHSA-N
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Description

tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis. The tert-butyl group provides steric hindrance, making it a stable protecting group that can be easily removed under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions are mild, and the product is obtained in good yields.

Industrial Production Methods

Industrial production of tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate is unique due to its specific structure, which provides steric hindrance and stability as a protecting group. Its ability to be easily removed under acidic conditions makes it highly valuable in organic synthesis .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[2-[(2R)-morpholin-2-yl]ethyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-12-6-7-15-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1

InChI Key

JXZNAZXFHKPBMP-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H]1CNCCO1

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CNCCO1

Origin of Product

United States

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